molecular formula C6H5NOS B2782577 3-Methoxythiophene-2-carbonitrile CAS No. 57059-18-4

3-Methoxythiophene-2-carbonitrile

Cat. No. B2782577
CAS RN: 57059-18-4
M. Wt: 139.17
InChI Key: PGDZPUWNWJRBTO-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbonitrile (MTC) is a chemical compound that has been widely studied for its potential applications in scientific research. MTC is a heterocyclic aromatic compound that is composed of a thiophene ring with a methoxy group attached to the 2-position and a carbonitrile group attached to the 3-position. It has a molecular formula of C7H6NO2S and a molecular weight of 162.2 g/mol.

Scientific Research Applications

Photovoltaic Devices and Organic Semiconductors

Due to its conjugated system and electron mobility, this compound finds applications in organic photovoltaic devices. Researchers incorporate it into bulk heterojunction solar cells to enhance charge transport and light absorption. Additionally, it contributes to the field of organic semiconductors, where its electronic properties are harnessed for optoelectronic applications.

properties

IUPAC Name

3-methoxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZPUWNWJRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxythiophene-2-carbonitrile

Synthesis routes and methods

Procedure details

14.1 parts of 3-methoxy-2-cyanodihydrothiophene in 80 parts by volume of chloroform are reacted with 6.75 parts of sulfuryl chloride in 20 parts by volume of chloroform for 0.5 hour at 0° C. The end product is isolated from the reaction mixture by the method described in Example 14c). 12.6 parts (91% of theory) of 3-methoxy-2-cyanothiophene of boiling point 73° C./0.16 mbar are obtained.
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